Positional Isomerism Drives Picomolar Potency Gains in CCR3 Antagonism
In a structure-activity relationship (SAR) study for CCR3 antagonists, replacing a 4-benzylpiperidine group with a 3-benzylpiperidine was a key modification that significantly improved target binding. This specific change, combined with an optimized linker, yielded a compound with picomolar binding affinity [1]. This provides a direct, quantitative justification for selecting the 3-isomer over the more common 4-substituted analog.
| Evidence Dimension | CCR3 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Compound 32 (containing 3-benzylpiperidine): Ki = 0.005 nM (5 pM) [1] |
| Comparator Or Baseline | Analogous compound containing 4-benzylpiperidine (from earlier SAR) [1] |
| Quantified Difference | The shift from 4-benzylpiperidine to 3-benzylpiperidine was instrumental in advancing the series from a micromolar lead to a picomolar clinical candidate [1]. |
| Conditions | In vitro competitive binding assay using human eosinophils and radiolabeled eotaxin [1]. |
Why This Matters
This demonstrates that the 3-substitution pattern is critical for achieving ultra-high potency at the CCR3 receptor, a target in allergic inflammation, making 3-benzylpiperidine an essential building block for this therapeutic area.
- [1] De Lucca, G. V., Kim, U. T., Vargo, B. J., Duncia, J. V., Santella, J. B., Gardner, D. S., ... & Carter, P. H. (2005). Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency. Journal of Medicinal Chemistry, 48(6), 2194-2211. View Source
